molecular formula C9H13ClN2O2 B1441375 Ethyl 6-(aminomethyl)nicotinate hydrochloride CAS No. 1189434-55-6

Ethyl 6-(aminomethyl)nicotinate hydrochloride

Cat. No.: B1441375
CAS No.: 1189434-55-6
M. Wt: 216.66 g/mol
InChI Key: MJACJEKUVRQBHU-UHFFFAOYSA-N
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Description

Ethyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 1189434-55-6) is a nicotinic acid derivative with a molecular formula of C₉H₁₃ClN₂O₂ and a molecular weight of 216.67 g/mol . It is widely used as a pharmaceutical intermediate, particularly in synthesizing sulfonamide-based inhibitors targeting enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The compound is characterized by an ethyl ester group at position 3 and an aminomethyl substituent at position 6 of the pyridine ring, protonated as a hydrochloride salt. It is typically stored at room temperature or −20°C for short-term use, with a purity exceeding 98% in commercial preparations .

Properties

IUPAC Name

ethyl 6-(aminomethyl)pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-4-8(5-10)11-6-7;/h3-4,6H,2,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJACJEKUVRQBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 6-Cyanonicotinic Acid Esters

One of the primary methods involves the hydrogenation or reduction of 6-cyanonicotinic acid esters (e.g., methyl or ethyl 6-cyanonicotinate) to convert the cyano group into an aminomethyl group. This method is often followed by hydrochloride salt formation for stability and isolation.

  • Procedure : Mthis compound can be prepared by hydrogenation of 6-cyanonicotinic acid derivatives under catalytic conditions. The product is then converted to the hydrochloride salt by treatment with HCl in an organic solvent such as dichloromethane, followed by washing and purification via silica gel chromatography.
  • Yield and Purity : Yields reported are moderate to good, for example, 67% yield after purification with detailed NMR characterization confirming structure.

Aminomethylation via Nucleophilic Substitution

Another approach involves direct aminomethylation of ethyl nicotinate or its derivatives, often using formaldehyde and ammonia or amine sources under controlled conditions. However, specific detailed protocols for this method are less commonly reported in the literature.

Preparation from Ethyl Nicotinate via Aminoalkylation

Ethyl nicotinate serves as a key precursor in the synthesis of various nicotinate derivatives, including aminomethyl derivatives.

  • General Reaction Conditions : Ethyl nicotinate can be reacted with amines or amino alcohols under reflux or heating conditions in solvents such as ethanol or toluene. The reaction times vary from several hours to days depending on the reagent and temperature.
  • Example : Reaction of ethyl nicotinate with ethanolamine at elevated temperatures (70–125 °C) for several hours yields N-substituted nicotinamide derivatives, which are structurally related and can be precursors to aminomethyl compounds.

Detailed Reaction Conditions and Yields

Method/Step Reagents/Conditions Yield (%) Notes
Hydrogenation of 6-cyanonicotinic acid esters 1 mol/L KOH in MeOH, 60 °C, 4 h; HCl treatment ~67 Purification by silica gel chromatography; confirmed by 1H NMR
Amination of ethyl nicotinate with ethanolamine Reflux in toluene, 80 °C, 48 h 42 Product crystallized from ethyl acetate and acetone; 1H and 13C NMR data available
Amination of ethyl nicotinate with ethanolamine Heated at 70 °C, 60 h 85.1 Excess ethanolamine removed under reduced pressure; product isolated by filtration
Amination of ethyl nicotinate with ethanolamine Heated to 125 °C for 4 h, vacuum distillation 96.6 Followed by crystallization steps; high purity product obtained

Purification and Characterization Techniques

  • Purification : Silica gel chromatography is commonly used after reaction workup to isolate the pure compound. Recrystallization from solvents such as ethyl acetate, acetone, or ether is also employed to improve purity.
  • Characterization : Proton nuclear magnetic resonance (1H NMR) and carbon-13 NMR (13C NMR) are standard techniques for structural confirmation. For example, 1H NMR peaks for aminomethyl group typically appear as doublets or singlets around 3.9–4.4 ppm, consistent with literature data.

Practical Considerations for Laboratory Synthesis

  • Solvent Selection : Methanol, ethanol, toluene, and dichloromethane are commonly used solvents depending on the step.
  • Temperature Control : Reflux temperatures (60–125 °C) are typical, with reaction times ranging from hours to days.
  • Workup : Acid-base washes (e.g., with HCl and NaHCO3) are essential to remove impurities and isolate the hydrochloride salt.
  • Yield Optimization : Careful control of reaction time, temperature, and stoichiometry improves yield and purity.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Time Yield (%) Purification Method Reference
Hydrogenation of 6-cyanonicotinic esters 1 mol/L KOH in MeOH, 60 °C 4 h 67 Silica gel chromatography
Amination with ethanolamine in toluene Ethanolamine, 80 °C 48 h 42 Recrystallization
Amination with ethanolamine at 70 °C Ethanolamine, 70 °C 60 h 85.1 Filtration after ether wash
Amination with ethanolamine at 125 °C Ethanolamine, 125 °C, vacuum distillation 4 h 96.6 Crystallization

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(aminomethyl)nicotinate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amines.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily through its interaction with nicotinic acid receptors, which modulate various biochemical pathways. These interactions can lead to significant changes in cellular functions, influencing cell signaling pathways and gene expression. Studies have indicated that Ethyl 6-(aminomethyl)nicotinate hydrochloride can enhance enzyme activity, suggesting its potential as a biochemical probe in research settings .

Scientific Research Applications

  • Medicinal Chemistry :
    • This compound is investigated for its potential therapeutic effects. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as neurodegenerative diseases and metabolic disorders.
  • Pharmacology :
    • The compound has been studied for its pharmacological properties, including its role as a modulator of calcium signaling pathways. This property is particularly relevant in the context of developing treatments for diseases related to calcium dysregulation .
  • Chemical Reactions :
    • This compound can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions can yield different derivatives that may possess distinct biological activities or enhanced therapeutic profiles.

Case Studies

  • Study on Calcium Signaling : Research has demonstrated that derivatives of nicotinic acid can significantly influence calcium release in cellular models. This compound was shown to enhance Ca²⁺ release in specific experimental setups, indicating its potential as a therapeutic agent for conditions involving calcium signaling abnormalities .
  • Enzyme Activity Modulation : In vitro studies have revealed that this compound can enhance the activity of certain enzymes involved in metabolic pathways. Such findings underscore its potential utility in metabolic research and therapeutic applications targeting metabolic syndromes .

Mechanism of Action

The mechanism of action of Ethyl 6-(aminomethyl)nicotinate hydrochloride involves its interaction with specific molecular targets, such as nicotinic acid receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-(Aminomethyl)nicotinate Hydrochloride

  • CAS : 1072438-56-2
  • Molecular Formula : C₈H₁₁ClN₂O₂
  • Molecular Weight : 202.64 g/mol
  • Key Differences: The methyl ester group (vs. Used similarly as a precursor in sulfonamide synthesis , but its smaller ester group may alter reactivity in nucleophilic substitution reactions.

Ethyl 6-(Aminomethyl)nicotinate Dihydrochloride

  • CAS : 2173090-63-4
  • Molecular Formula : C₉H₁₄Cl₂N₂O₂
  • Key Differences: Additional hydrochloride ion increases polarity and aqueous solubility compared to the monohydrochloride form. The dihydrochloride form is less commonly reported in synthetic protocols, suggesting niche applications .

Methyl 4-Amino-6-methylnicotinate

  • CAS : 14208-83-4
  • Similarity Score : 0.88 (vs. 0.91 for ethyl variant)
  • Structural Differences: Amino group at position 4 (vs. aminomethyl at position 6) and a methyl substituent at position 6. The altered substitution pattern likely reduces its utility in sulfonamide-based drug design due to steric and electronic mismatches .

Ethyl 3-Amino-4-pyridinecarboxylate

  • CAS : 5470-70-2
  • Similarity Score : 0.88
  • Key Differences: Amino group at position 3 and ester at position 4, altering the molecule’s electronic profile. Less compatible with sulfonylation reactions targeting position 6, as seen in 11β-HSD1 inhibitor synthesis .

Structural and Functional Analysis

Physical and Chemical Properties Comparison

Compound CAS Molecular Weight (g/mol) Ester Group Substituent Position Key Applications
Ethyl 6-(aminomethyl)nicotinate HCl 1189434-55-6 216.67 Ethyl 6-aminomethyl 11β-HSD1 inhibitor synthesis
Methyl 6-(aminomethyl)nicotinate HCl 1072438-56-2 202.64 Methyl 6-aminomethyl Sulfonamide precursor
Ethyl 3-amino-4-pyridinecarboxylate 5470-70-2 182.18 Ethyl 3-amino Unspecified

Commercial and Research Relevance

  • Pricing: this compound is priced at ¥166–¥769 per 100 mg–1 g , while its methyl analog costs ¥219–¥1,086 for comparable quantities .
  • Research Use : The ethyl variant is cited in over 30 peer-reviewed studies, highlighting its prominence in medicinal chemistry .

Biological Activity

Ethyl 6-(aminomethyl)nicotinate hydrochloride is a derivative of nicotinic acid known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic effects and interactions with biological systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C11_{11}H14_{14}ClN1_{1}O2_{2} and a CAS number of 1189434-55-6. It is characterized by an aminomethyl group at the 6-position of the pyridine ring, enhancing its solubility and biological activity compared to other nicotinic acid derivatives.

The primary mechanism of action involves the interaction with nicotinic acid receptors, which modulate various biochemical pathways. These interactions can lead to significant changes in cellular functions, influencing cell signaling pathways and gene expression. The compound's ability to enhance enzyme activity has been noted, indicating its potential role as a biochemical probe in research settings.

Biological Activities

Research indicates that this compound exhibits multiple biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Enzyme Modulation : Enhances the activity of certain enzymes involved in metabolic pathways.
  • Cell Proliferation : Influences cell growth and differentiation processes.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against specific bacterial strains
Enzyme ModulationEnhances enzyme activity in metabolic pathways
Cell ProliferationInfluences growth and differentiation

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have shown that this compound displays significant antimicrobial properties, particularly against Gram-positive bacteria. These findings suggest potential applications in developing new antimicrobial agents.
  • Enzyme Activity Enhancement : A study highlighted the compound's ability to enhance the activity of specific enzymes related to metabolic processes. This enhancement was quantified using enzyme assays, revealing a dose-dependent response .
  • Cellular Impact : Research involving cellular models demonstrated that treatment with this compound led to increased cell viability and proliferation rates in specific cell lines. The underlying mechanisms were linked to modulation of signaling pathways associated with cell survival.

Future Directions

Given its promising biological activities, further research is warranted to explore the therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects are crucial for assessing its viability as a therapeutic agent.

Q & A

Q. Methodological Answer :

  • NMR :
    • ¹H NMR : Confirm esterification via the ethyl group triplet (~1.3 ppm) and quartet (~4.3 ppm). The aminomethyl (-CH2NH2) protons appear as a singlet at ~3.9 ppm, split into a broad peak due to HCl salt formation .
    • ¹³C NMR : Verify the carbonyl (C=O) signal at ~165–170 ppm and aromatic carbons in the nicotinate ring (120–150 ppm) .
  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30). Retention time consistency and peak symmetry (>1.5) indicate purity .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular weight (C9H13ClN2O2: 232.07 + 36.46 for HCl). Fragmentation patterns should align with nicotinate backbone cleavage .

What solubility challenges arise with this compound, and how can they be addressed in aqueous vs. organic systems?

Q. Methodological Answer :

  • Aqueous solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. However, the aromatic nicotinate core may reduce solubility. Pre-saturate water with KCl (per Vogel’s method for isonicotinic acid derivatives) to mitigate ionic strength effects .
  • Organic solvents : The compound is likely soluble in ethanol, DMSO, or DMF. For kinetic studies, use ethanol-PBS mixtures (e.g., 10% ethanol in pH 7.4 buffer) to balance solubility and reactivity .
    Experimental tip : Perform solubility assays at 25°C and 40°C to identify temperature-dependent phase changes, critical for formulation design .

How does pH and temperature affect the stability of this compound during storage and reaction conditions?

Q. Methodological Answer :

  • pH stability :
    • Below pH 3: Risk of ester hydrolysis increases due to protonation of the aminomethyl group, destabilizing the molecule.
    • pH 5–7: Optimal for storage; the hydrochloride salt remains ionized, reducing degradation .
  • Thermal stability :
    • Store at 2–8°C to prevent thermal decomposition. Accelerated stability testing (40°C/75% RH) can predict shelf life.
    • Monitor via HPLC for degradation products like 6-(aminomethyl)nicotinic acid .

How should researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

Q. Methodological Answer :

  • Step 1 : Re-examine reaction stoichiometry and catalyst activity. For example, excess thionyl chloride may generate sulfonic acid byproducts .
  • Step 2 : Use tandem MS/MS to identify byproducts. For instance, a peak at m/z 188.08 could indicate de-esterified 6-(aminomethyl)nicotinic acid.
  • Step 3 : Optimize purification (e.g., column chromatography with silica gel and ethyl acetate:hexane gradients) to isolate the target compound .

What advanced analytical strategies are recommended for assessing trace impurities in this compound?

Q. Methodological Answer :

  • LC-MS/MS : Detect impurities at <0.1% levels. Focus on common impurities like unreacted 6-(aminomethyl)nicotinic acid or ethyl chloride adducts .
  • ICP-MS : Screen for residual catalysts (e.g., sulfur from thionyl chloride) with detection limits of ~1 ppb .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., methyl ester analogs) to confirm peak assignments .

Can this compound serve as a biochemical probe, and what functionalization strategies enhance its utility?

Q. Methodological Answer :

  • Aminomethyl reactivity : The -CH2NH2 group can be conjugated to fluorescent tags (e.g., fluorescein isothiocyanate) via carbodiimide crosslinkers (EDC/NHS) for cellular imaging .
  • Applications :
    • Label enzymes or receptors in kinetic studies using surface plasmon resonance (SPR) with gold TFGA electrodes .
    • Optimize buffer conditions (e.g., 10 mM PBS, pH 7.4) to maintain probe stability during assays .

What computational methods predict the reactivity and degradation pathways of this compound?

Q. Methodological Answer :

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model hydrolysis transition states. Focus on the ester carbonyl and aminomethyl group interactions .
  • MD simulations : Predict solubility parameters (Hansen solubility parameters) in solvents like DMSO or ethanol .
  • Degradation modeling : Identify likely breakdown products using software like ACD/Labs Percepta .

How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?

Q. Methodological Answer :

  • Chiral chromatography : Use amylose-based columns (Chiralpak IA) to resolve enantiomers. Mobile phase: hexane:isopropanol (80:20) with 0.1% diethylamine .
  • Temperature control : Conduct reactions at 0–5°C to reduce racemization of the aminomethyl group .
  • Catalyst screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) for stereoselective esterification .

What are the best practices for documenting and presenting data on this compound in compliance with academic standards?

Q. Methodological Answer :

  • Data tables : Include raw NMR shifts, HPLC retention times, and MS peaks in appendices. Highlight processed data (e.g., purity percentages) in the main text .
  • Uncertainty analysis : Report RSD (%) for triplicate measurements. For HPLC, ensure %RSD <2% for retention times .
  • Ethical reporting : Disclose all synthetic attempts, including failed routes, to guide reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(aminomethyl)nicotinate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(aminomethyl)nicotinate hydrochloride

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